GAT1 Binding Affinity: Cross-Study Comparison of Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate vs. Clinically Validated GAT1 Inhibitors
In competitive MS binding assays against human and mouse GAT1 expressed in HEK293 cells, ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate exhibits Ki values of 1.10 μM (human GAT1) and 1.07 μM (mouse GAT1), with a functional IC₅₀ of 3.39 μM in [³H]GABA uptake assays [1]. This affinity is approximately 28-fold weaker than the clinically used GAT1 inhibitor tiagabine (Ki ≈ 0.1 μM; IC₅₀ = 67 nM in synaptosomes) , and approximately 27-fold weaker than NNC-711 (IC₅₀ = 0.04 μM for hGAT-1) . The compound's GAT1 affinity is comparable to that of CI-966 (IC₅₀ = 0.26 μM for hGAT-1) but remains 4- to 13-fold less potent. This moderate affinity profile positions the compound as a potential tool compound or scaffold for further optimization rather than a high-potency probe.
| Evidence Dimension | GAT1 binding/inhibition potency |
|---|---|
| Target Compound Data | Ki = 1.10 μM (human GAT1); Ki = 1.07 μM (mouse GAT1); IC₅₀ = 3.39 μM (mouse GAT1, [³H]GABA uptake) |
| Comparator Or Baseline | Tiagabine: Ki ≈ 0.1 μM, IC₅₀ = 67 nM; NNC-711: IC₅₀ = 0.04 μM (hGAT-1); CI-966: IC₅₀ = 0.26 μM (hGAT-1); SKF-89976A: IC₅₀ = 0.13 μM (hGAT-1) |
| Quantified Difference | ~28-fold less potent than tiagabine; ~27-fold less potent than NNC-711; ~4- to 13-fold less potent than CI-966 |
| Conditions | Competitive MS binding (Ki) and [³H]GABA uptake (IC₅₀) in HEK293 cells expressing recombinant human or mouse GAT1 |
Why This Matters
For procurement, this establishes the compound's precise GAT1 affinity tier relative to benchmark inhibitors, enabling informed selection as a moderate-affinity scaffold for medicinal chemistry optimization programs targeting GABA reuptake.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500). Ki: 1.07E+3 nM (mouse GAT1); Ki: 1.10E+3 nM (human GAT1); IC₅₀: 3.39E+3 nM (mouse GAT1). https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50063508 View Source
